molecular formula C8H9NO2 B14294700 2-Hydroxy-4-methylbenzaldehyde oxime

2-Hydroxy-4-methylbenzaldehyde oxime

Cat. No.: B14294700
M. Wt: 151.16 g/mol
InChI Key: CZPVNHFNUGIMFW-WEVVVXLNSA-N
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Description

6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C7H7NO2. It is known for its unique structure, which includes a hydroxylamine group attached to a cyclohexadienone ring. This compound is also referred to as salicylaldoxime .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one typically involves the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can also undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(hydroxyamino)methylidene]-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific structure, which combines a hydroxylamine group with a cyclohexadienone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-5-methylphenol

InChI

InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-11)8(10)4-6/h2-5,10-11H,1H3/b9-5+

InChI Key

CZPVNHFNUGIMFW-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/O)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NO)O

Origin of Product

United States

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